Ethyl 2-((4-hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl)propanoate
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Overview
Description
Ethyl 2-((4-hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl)propanoate is a chemical compound with the molecular formula C9H12N2O4S It is characterized by the presence of a pyrimidine ring substituted with hydroxy and methoxy groups, and a propanoate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((4-hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl)propanoate typically involves the reaction of 4-hydroxy-5-methoxy-2-pyrimidinethiol with ethyl 2-bromopropanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((4-hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-((4-hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 2-((4-hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl)propanoate involves its interaction with specific molecular targets. The hydroxy and methoxy groups on the pyrimidine ring can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the sulfanyl group can participate in redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-((4-hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl)acetate
- Ethyl 2-((4-hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl)butanoate
- Ethyl 2-((4-hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl)pentanoate
Uniqueness
Ethyl 2-((4-hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and methoxy groups on the pyrimidine ring, along with the sulfanyl and ester functionalities, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 2-[(5-methoxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-4-16-9(14)6(2)17-10-11-5-7(15-3)8(13)12-10/h5-6H,4H2,1-3H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJRDWWVLVISJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NC=C(C(=O)N1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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